3-Bromo-2-(bromomethyl)prop-1-ene

Beschreibung

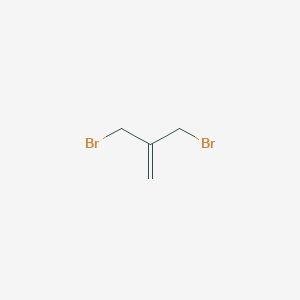

3-Bromo-2-(bromomethyl)prop-1-ene (CAS: 15378-31-1, molecular formula: C₄H₆Br₂) is a di-brominated aliphatic alkene characterized by two bromine substituents: one at the C3 position and another on the methyl group at C2 (Figure 1). This compound is widely utilized in peptide stapling, where it reacts with cysteine thiolates to stabilize secondary structures in peptides, enhancing membrane permeability and plasma stability . Its synthesis typically involves halogen exchange, such as the substitution of chlorine with bromine in 3-chloro-2-chloromethylprop-1-ene .

Eigenschaften

IUPAC Name |

3-bromo-2-(bromomethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHXXBPPYQRWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450101 | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-31-1 | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via a double elimination mechanism, where NaOH deprotonates the substrate, facilitating the elimination of formaldehyde and bromide ions. TBABr enhances the interfacial reactivity by shuttling hydroxide ions into the organic phase. Key parameters include:

-

Temperature : 40°C

-

Solvent : Toluene

-

Catalyst Loading : 3 mol% TBABr

-

Base : 3.5 equivalents NaOH

Under these conditions, the crude product is obtained in 83% assay yield. However, the reaction generates 3-bromo-2-(bromomethyl)prop-1-ene as a minor impurity due to competing elimination pathways.

Purification and Scalability

Vacuum distillation at reduced pressure (2 mmHg) isolates the target compound with >95% purity and 72% isolated yield. This method is scalable to multi-kilogram batches, making it industrially viable.

Halogenation with N-Bromosuccinimide (NBS)

An alternative route, adapted from sultone synthesis protocols, utilizes NBS for bromination. Although originally designed for 1,3-prop-1-ene sultone, this method can be modified for this compound by adjusting substrates.

Reaction Steps and Challenges

-

Substrate Preparation : Isopropyl bromide is treated with hydrogen bromide (HBr) to form a brominated intermediate.

-

Bromination : NBS (1.2 equivalents) in dichloroethylene at 20–30°C for 4–8 hours introduces the second bromine group.

Despite its simplicity, this method faces limitations:

-

Low Yield : Competitive oligomerization and decomposition reduce yields to ~22.8%.

-

Safety Concerns : HBr and NBS require stringent handling due to corrosivity and toxicity.

Industrial-Scale Bromination Processes

Large-scale production often employs continuous-flow reactors to enhance efficiency and safety. While specific industrial protocols are proprietary, generalized workflows include:

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Tubular Flow Reactor |

| Temperature | 50–60°C |

| Residence Time | 30–60 minutes |

| Brominating Agent | Liquid Bromine (Br₂) |

| Solvent | Dichloromethane |

These systems mitigate exothermic risks and improve mixing, achieving throughputs exceeding 100 kg/day. However, bromine residue management remains a challenge, necessitating post-reaction quenching with sodium thiosulfate.

Comparative Analysis of Methods

The table below contrasts the three primary synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 72 | >95 | High | Moderate (base use) |

| NBS Bromination | 22.8 | 80–85 | Low | Poor (toxic reagents) |

| Industrial Flow Process | 65–70 | 90–93 | Very High | High (automation) |

Phase-transfer catalysis emerges as the optimal method, balancing yield, purity, and scalability. Industrial processes, while efficient, require advanced infrastructure to manage bromine hazards .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-(bromomethyl)prop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Addition Reactions: The alkene group can participate in addition reactions with halogens or hydrogen halides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Lewis acids like aluminum chloride.

Solvents: Organic solvents such as dichloromethane or acetonitrile

Major Products:

- Substituted alkenes and alkanes.

- Brominated derivatives depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(bromomethyl)prop-1-ene is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(bromomethyl)prop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The alkene group can undergo addition reactions, making the compound versatile in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-methyl-1-propene (Methallyl Bromide)

- CAS : 542-91-6

- Molecular Formula : C₄H₇Br

- Key Differences: Structure: Contains a single bromine atom at C3 and a methyl group at C2, lacking the bromomethyl substituent. Reactivity: Less reactive than the di-brominated analog due to only one bromine acting as a leaving group. Applications: Primarily used as an alkylating agent in polymer chemistry and organic synthesis.

3-Bromo-2-chloroprop-1-ene

- CAS : 4860-96-2

- Molecular Formula : C₃H₄BrCl

- Key Differences :

- Structure : Features a chlorine atom at C2 instead of a bromomethyl group.

- Reactivity : Chlorine’s lower electronegativity and poorer leaving-group ability compared to bromine reduce its efficacy in nucleophilic substitution reactions.

- Applications : Serves as an intermediate in organic synthesis but lacks the dual reactivity required for applications like cysteine stapling .

3-Bromo-2-(bromomethyl)-1-propanol

- CAS : 106023-63-6

- Molecular Formula : C₄H₈Br₂O

- Key Differences: Structure: Incorporates a hydroxyl group at C1, increasing polarity and reducing alkene-related reactivity. Applications: Potential use in specialty chemicals, but the hydroxyl group limits its utility in hydrophobic environments (e.g., membrane permeability enhancement) .

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane

- CAS : 1263377-32-7

- Molecular Formula : C₄H₅Br₂F₃

- Key Differences: Structure: Contains trifluoromethyl groups at C1, introducing strong electron-withdrawing effects.

Comparative Data Table

Biologische Aktivität

3-Bromo-2-(bromomethyl)prop-1-ene, also known as 3-bromo-2-bromomethyl-1-propene, is a halogenated organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBr

- Molecular Weight : 213.9 g/mol

- CAS Number : 15378-31-1

- Synonyms : 3-Bromo-2-methylpropene, 3-bromo-2-(bromomethyl)propene

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to:

- Altered Cell Cycle Progression : By inhibiting CDK2, the compound can cause cell cycle arrest, preventing cancer cells from proliferating.

- Induction of Apoptosis : Inhibition of CDK2 has been linked to the activation of apoptotic pathways, leading to programmed cell death in malignant cells.

Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Significant cytotoxicity observed |

| HCT-116 (Colon Cancer) | 12.5 | Induction of apoptosis confirmed |

These findings suggest that the compound exhibits promising anticancer activity, warranting further investigation into its therapeutic potential.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting myeloperoxidase, an enzyme involved in inflammatory processes. This inhibition may contribute to anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Study :

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability post-treatment. -

Enzyme Inhibition :

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit myeloperoxidase activity in vitro. This inhibition was linked to reduced oxidative stress markers in treated cells.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic properties for this compound:

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | Favorable |

These properties suggest that the compound could be suitable for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.